molecular formula C16H13FN2O2 B2798966 2-(4-fluorophenyl)-N-(2-oxoindolin-5-yl)acetamide CAS No. 921838-61-1

2-(4-fluorophenyl)-N-(2-oxoindolin-5-yl)acetamide

Cat. No.: B2798966
CAS No.: 921838-61-1
M. Wt: 284.29
InChI Key: DYQIRILCUUQZJC-UHFFFAOYSA-N
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Description

2-(4-fluorophenyl)-N-(2-oxoindolin-5-yl)acetamide is a synthetic organic compound that belongs to the class of acetamides. It features a fluorophenyl group and an oxoindoline moiety, which are common in medicinal chemistry for their potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-fluorophenyl)-N-(2-oxoindolin-5-yl)acetamide typically involves the following steps:

    Formation of the oxoindoline core: This can be achieved through the cyclization of an appropriate precursor, such as an aniline derivative, under acidic or basic conditions.

    Introduction of the acetamide group: This step involves the reaction of the oxoindoline intermediate with an acylating agent, such as acetic anhydride or acetyl chloride, in the presence of a base like pyridine.

    Attachment of the fluorophenyl group: The final step involves the coupling of the fluorophenyl group to the acetamide intermediate, which can be achieved through a nucleophilic substitution reaction using a fluorobenzene derivative.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

2-(4-fluorophenyl)-N-(2-oxoindolin-5-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to convert the oxo group to a hydroxyl group or to reduce other functional groups within the molecule.

    Substitution: The fluorophenyl group can participate in nucleophilic or electrophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄), chromium trioxide (CrO₃), and hydrogen peroxide (H₂O₂).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols) can be used under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an alcohol.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe to study biological processes or as a potential therapeutic agent.

    Medicine: Potential use in drug development for its biological activity.

    Industry: Use in the production of pharmaceuticals or as an intermediate in chemical manufacturing.

Mechanism of Action

The mechanism of action of 2-(4-fluorophenyl)-N-(2-oxoindolin-5-yl)acetamide would depend on its specific biological target. Generally, such compounds may interact with enzymes, receptors, or other proteins, modulating their activity and leading to a biological effect. The molecular targets and pathways involved would need to be identified through experimental studies.

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-chlorophenyl)-N-(2-oxoindolin-5-yl)acetamide
  • 2-(4-bromophenyl)-N-(2-oxoindolin-5-yl)acetamide
  • 2-(4-methylphenyl)-N-(2-oxoindolin-5-yl)acetamide

Uniqueness

The presence of the fluorophenyl group in 2-(4-fluorophenyl)-N-(2-oxoindolin-5-yl)acetamide may confer unique properties, such as increased metabolic stability or enhanced binding affinity to biological targets, compared to its analogs with different substituents.

Properties

IUPAC Name

2-(4-fluorophenyl)-N-(2-oxo-1,3-dihydroindol-5-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13FN2O2/c17-12-3-1-10(2-4-12)7-15(20)18-13-5-6-14-11(8-13)9-16(21)19-14/h1-6,8H,7,9H2,(H,18,20)(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DYQIRILCUUQZJC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=C(C=CC(=C2)NC(=O)CC3=CC=C(C=C3)F)NC1=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13FN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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